Home > Products > Screening Compounds P127893 > p-Iodohippuric acid
p-Iodohippuric acid - 55790-22-2

p-Iodohippuric acid

Catalog Number: EVT-1613607
CAS Number: 55790-22-2
Molecular Formula: C9H8INO3
Molecular Weight: 305.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Iofetamine HCl Iodine-123 (IMP)

Compound Description: Iofetamine HCl Iodine-123 (IMP) is a radiopharmaceutical used in brain imaging studies. It is a lipophilic amine derivative that crosses the blood-brain barrier and binds to specific receptors in the brain. []

Relevance: Iofetamine HCl Iodine-123 is structurally related to p-Iodohippuric acid through its metabolism. Iofetamine is metabolized sequentially, and one of its metabolic products is p-Iodohippuric acid, formed via several steps involving dealkylation, deamination, and conjugation with glycine. []

o-Iodohippuric acid

Compound Description: o-Iodohippuric acid is an isomer of p-Iodohippuric acid, differing in the position of the iodine atom on the benzene ring. []

Relevance: o-Iodohippuric acid is considered structurally related to p-Iodohippuric acid due to being isomers and sharing the core structure of a hippuric acid molecule with an iodine substituent. This structural similarity leads to similar reactivity with radioiodine in isotopic exchange reactions. []

m-Iodohippuric acid

Compound Description: m-Iodohippuric acid is an isomer of p-Iodohippuric acid, with the iodine atom located at the meta position of the benzene ring. []

Relevance: m-Iodohippuric acid exhibits structural similarity to p-Iodohippuric acid by sharing the same core structure of hippuric acid and an iodine substituent but at a different position on the aromatic ring. Although structurally related, the difference in iodine position affects the rate of isotopic exchange reactions with radioiodine, with m-Iodohippuric acid reacting slower compared to the ortho and para isomers. []

p-Iodobenzoic Acid

Compound Description: p-Iodobenzoic acid is a benzoic acid derivative with an iodine substituent at the para position. It acts as a metabolic intermediate in the breakdown of iofetamine. []

Relevance: p-Iodobenzoic acid is an immediate precursor to p-Iodohippuric acid in the metabolic pathway of iofetamine. Conjugation of p-Iodobenzoic acid with glycine in the liver leads to the formation of p-Iodohippuric acid. []

p-Iodoamphetamine (PIA)

Compound Description: p-Iodoamphetamine (PIA) is a substituted amphetamine derivative with an iodine atom at the para position of the benzene ring. It is a metabolite of iofetamine. []

Relevance: p-Iodoamphetamine is structurally related to p-Iodohippuric acid through its role as a precursor in the metabolic pathway of iofetamine. Deamination of PIA leads to the formation of p-iodophenylacetone, which is then further metabolized into p-iodobenzoic acid and ultimately p-Iodohippuric acid. []

Overview

p-Iodohippuric acid is a halogenated derivative of hippuric acid, characterized by the presence of an iodine atom at the para position of the aromatic ring. This compound is of significant interest in medical imaging and research due to its properties as a radiopharmaceutical. It is primarily used in renal function tests and imaging, providing insights into kidney function and blood flow.

Source and Classification

p-Iodohippuric acid is classified as an iodinated aromatic compound. It belongs to the family of iodohippuric acids, which are derivatives of hippuric acid where one or more hydrogen atoms on the aromatic ring are replaced by iodine. These compounds are typically synthesized for use in nuclear medicine, particularly for diagnostic imaging applications.

Synthesis Analysis

Methods

The synthesis of p-iodohippuric acid can be achieved through several methods, with nucleophilic substitution being a common approach. This involves the reaction of hippuric acid with iodine or iodine-containing reagents under controlled conditions.

  1. Nucleophilic Radioiodination:
    • A typical method involves the use of sodium iodide in the presence of a suitable solvent and temperature control to facilitate the iodination process.
    • The reaction can be performed using various iodine isotopes, such as iodine-123 or iodine-131, depending on the intended application in medical imaging.
  2. Reagents and Conditions:
    • Common reagents include sodium iodide, acetic acid, and sometimes copper salts to enhance the reaction efficiency.
    • The reaction conditions often require heating to promote iodination, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities.

Technical Details

The synthesis typically involves:

  • Reactants: Hippuric acid, iodine source (e.g., sodium iodide), and possibly a catalyst.
  • Conditions: Heating at elevated temperatures (around 100°C) for a specified duration, often followed by cooling and neutralization.
Molecular Structure Analysis

Structure

p-Iodohippuric acid has a molecular formula of C_9H_10I_NaO_3. Its structure features:

  • An aromatic ring with an iodine atom substituted at the para position relative to the carboxylic group.
  • A carboxylic acid functional group that contributes to its solubility and reactivity.

Data

  • Molecular Weight: Approximately 282.08 g/mol.
  • Chemical Structure: The compound can be represented as follows:
C9H10INaO3\text{C}_9\text{H}_{10}\text{I}\text{N}\text{aO}_3
Chemical Reactions Analysis

Reactions

p-Iodohippuric acid can participate in various chemical reactions:

  1. Hydrolysis: Under certain conditions, it can hydrolyze to release iodide ions.
  2. Reduction Reactions: It may undergo reduction to yield other iodinated derivatives.
  3. Isotopic Exchange: The compound can engage in isotopic exchange reactions with other iodine isotopes, which is particularly relevant in radiological applications.

Technical Details

The reactions are often monitored using chromatographic techniques to ensure high purity and yield of the desired products.

Mechanism of Action

Process

The mechanism of action for p-iodohippuric acid primarily involves its role as a radiopharmaceutical:

  • Upon administration, it is filtered by the kidneys, allowing for imaging studies that assess renal function.
  • The compound's iodine content enables visualization via gamma cameras due to its radioactive properties when labeled with isotopes like iodine-131 or iodine-123.

Data

Studies have shown that p-iodohippuric acid provides reliable imaging results, helping clinicians evaluate renal blood flow and function effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • pH Sensitivity: The compound's behavior can vary significantly with changes in pH, affecting its solubility and reactivity.
Applications

p-Iodohippuric acid is primarily used in:

  1. Medical Imaging: Employed in renal imaging studies to assess kidney function and blood flow dynamics.
  2. Research Applications: Utilized in pharmacokinetic studies to understand drug metabolism and excretion processes.
Historical Evolution of p-Iodohippuric Acid in Radiopharmaceutical Development

Early Adoption in Renal Functional Imaging: From Tubular Secretion Studies to Clinical Renography

ortho-Iodohippuric acid (OIH), also termed p-iodohippuric acid or hippuran, emerged in the early 1960s as a transformative radiopharmaceutical for renal functional assessment. Its development stemmed from the search for an agent mimicking p-aminohippuric acid (PAH), the gold standard for measuring effective renal plasma flow (ERPF). PAH’s clinical utility was limited by cumbersome chemical analysis methods, creating demand for a radiolabeled analog suitable for rapid, quantitative imaging. OIH, first radiolabeled with iodine-131 by Tubis et al. in 1960 [8], addressed this need by combining PAH’s physiological fidelity—specifically, its efficient tubular secretion (accounting for ~85% of renal elimination)—with the practicality of gamma detection [1] [8].

Initial validation studies in 1961 confirmed OIH’s superiority over earlier agents like iodopyracet for renography. OIH demonstrated significantly higher renal extraction efficiency (>90% in healthy kidneys) and faster urinary excretion, with 85% of the injected dose recoverable within 30 minutes post-injection in subjects with normal renal function [2] [8]. This pharmacokinetic profile enabled the development of clinical renography, a dynamic imaging technique quantifying:

  • Vascular perfusion (initial tracer uptake phase)
  • Tubular function (tracer accumulation phase)
  • Excretory capacity (tracer washout phase)

By the mid-1960s, OIH-131I renography became the cornerstone for diagnosing obstructive uropathy, renal artery stenosis, and transplant kidney dysfunction. Its ability to provide split renal function (differential renal function, DRF) data non-invasively revolutionized nephrology and urology practices [1] [5].

Table 1: Key Properties of OIH Enabling Early Clinical Renography

PropertyValue/CharacteristicClinical Significance
Clearance Mechanism~85-90% Tubular secretion; Minimal filtrationHigh renal extraction; Reflects true tubular function
Excretion Rate85% in urine by 30 min (normal function)Enables rapid dynamic imaging protocols
ERPF CorrelationDirect measurement (Gold standard reference)Quantitative assessment of renal plasma flow
Split Function AnalysisDifferential renal function (DRF) calculationLocalizes functional impairment to one kidney; Guides management

Isotopic Labeling Innovations: Transition from ¹³¹I to ¹²³I for Enhanced Diagnostic Precision

The initial use of iodine-131 (¹³¹I) posed significant limitations for OIH renography. ¹³¹I’s physical properties—an 8-day half-life, high-energy gamma emissions (364 keV), and beta particle emission—necessitated low administered activities (1-2 MBq) to limit patient radiation exposure, particularly to the kidneys and thyroid. This resulted in poor image quality, especially with early gamma cameras. Furthermore, the high-energy photons were suboptimally detected by available scintillation crystals and collimators, compromising spatial resolution and diagnostic accuracy in conditions like pediatric hydronephrosis or transplant evaluation [1] [5] [8].

The introduction of iodine-123 (¹²³I) in the late 1970s/early 1980s represented a major technological advancement. ¹²³I offered superior imaging characteristics:

  • Optimal Gamma Energy: 159 keV photons, perfectly matched to sodium iodide (NaI) crystal detectors in gamma cameras.
  • Reduced Radiation Burden: Shorter physical half-life (13 hours) and absence of particulate radiation.
  • Higher Administered Activities: Permitted administration of higher doses (e.g., 10-20 MBq), significantly improving count statistics and image quality.

This transition required innovations in radiopharmaceutical chemistry. Early ¹²³I-OIH labeling methods were complex, involving catalyzed exchange reactions (e.g., using CuSO₄) and meticulous control of pH, temperature, and reaction time to achieve >97% radiochemical purity [3]. Research led to the development of stable, ready-to-label kits—either in liquid form (stable for ~3 months at 4°C) or freeze-dried (stable for ~9 months)—enabling reliable in-hospital preparation [3] [6]. These kits facilitated the widespread adoption of ¹²³I-OIH renography, particularly for pediatric applications where minimizing radiation dose was critical [5].

Clinically, ¹²³I-OIH enabled quantitative gamma camera renography. This technique allowed not only high-resolution dynamic imaging but also precise quantification of single-kidney ERPF and DRF using camera-based methods validated against plasma clearance techniques. A landmark 2006 study established definitive age-specific reference values for ¹²³I-OIH clearance in 1,834 pediatric kidneys (ages 0-18 years), demonstrating maturation from 81 ml/min/1.73 m² at birth to a plateau of ~311 ml/min/1.73 m² by age 2 years [5].

Table 2: Impact of Isotope Transition on OIH Renography Performance

Parameter¹³¹I-OIH¹²³I-OIHDiagnostic Impact
Half-life8.0 days13.2 hoursLower patient radiation dose; Higher doses possible
Principal Photon(s)364 keV (81%), 637 keV (7%)159 keV (83%)Improved spatial resolution & sensitivity
Particulate EmissionBeta particles presentNo beta particlesReduced organ absorbed dose
Typical Administered Activity1-2 MBq10-20 MBq (Adults)Higher count density; Improved statistical quality
Radiochemical PurityVariable, prone to impurities>97% achievable with kit formulationsReduced free iodide; Reliable pharmacokinetics
Clinical UtilityAdequate for probe renographyEnables high-resolution gamma camera imaging & quantificationStandard for pediatric & transplant assessment

Role in Pioneering Nuclear Medicine: Contributions to Nephrology and Urology Practices

Properties

CAS Number

55790-22-2

Product Name

p-Iodohippuric acid

IUPAC Name

2-[(4-iodobenzoyl)amino]acetic acid

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

InChI

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)

InChI Key

DVALMHFCJYLXPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)I

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.